4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
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Overview
Description
4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often explored in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.
Introduction of the Methoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 3-methoxybenzyl halides under basic conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the quinazolinone intermediate with N-isopropylbenzamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: Reagents like NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer and inflammatory diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It could modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-phenethyl-4H-chromen-4-one
- 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one
Uniqueness
4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is unique due to its specific substitution pattern and the presence of both quinazolinone and benzamide moieties, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C29H31N3O6 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C29H31N3O6/c1-18(2)30-27(33)21-11-9-19(10-12-21)16-32-28(34)23-14-25(37-4)26(38-5)15-24(23)31(29(32)35)17-20-7-6-8-22(13-20)36-3/h6-15,18H,16-17H2,1-5H3,(H,30,33) |
InChI Key |
HJPIXDUUAKCUQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC |
Origin of Product |
United States |
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